4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Lipophilicity Drug design Physicochemical properties

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1) is a heterocyclic building block belonging to the 2-amino-4-arylthiazole class. It features a 1,3-thiazole core substituted with a 2,5-dichlorophenyl group at position 4 and a free primary amine at position 2, yielding a molecular formula of C9H6Cl2N2S and a molecular weight of 245.13 g/mol.

Molecular Formula C9H6Cl2N2S
Molecular Weight 245.13 g/mol
CAS No. 68301-45-1
Cat. No. B1271239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
CAS68301-45-1
Molecular FormulaC9H6Cl2N2S
Molecular Weight245.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Cl
InChIInChI=1S/C9H6Cl2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyGJYLSGQCBJHXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1): Chemical Identity and Core Properties for Procurement Decisions


4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1) is a heterocyclic building block belonging to the 2-amino-4-arylthiazole class [1]. It features a 1,3-thiazole core substituted with a 2,5-dichlorophenyl group at position 4 and a free primary amine at position 2, yielding a molecular formula of C9H6Cl2N2S and a molecular weight of 245.13 g/mol . This specific dichloro substitution pattern is a critical structural determinant for downstream synthetic applications, distinguishing it from other dichlorophenyl regioisomers in procurement specifications [2].

Why Generic 4-Arylthiazol-2-amine Substitution Fails: The Criticality of the 2,5-Dichloro Regioisomer for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1)


Substituting 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine with a different dichlorophenyl regioisomer, such as the 2,4- or 2,6-substituted analog, is not chemically or functionally equivalent. The 2,5-substitution pattern imparts a distinct calculated logP of 4.28 , which markedly differs from the 3.5 reported for the 2,4-isomer [1], altering compound lipophilicity and potential membrane permeability. Furthermore, the 2,5-dichloro arrangement is essential for the compound's role as the validated synthetic precursor to the gamma-secretase inhibitor DAPT, a structure-activity relationship that cannot be replicated by other aryl substitution patterns [2]. This specificity directly impacts synthetic route fidelity and final product identity in medicinal chemistry applications [3].

Compound-Specific Quantitative Evidence for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1): Differentiation from Structural Analogs


LogP Differentiation: 2,5-Dichloro (4.28) vs. 2,4-Dichloro (3.5) Regioisomers

The 2,5-dichlorophenyl substitution pattern results in a significantly higher calculated partition coefficient (XLogP) compared to the 2,4-dichloro regioisomer. This quantitative difference in lipophilicity is a critical factor in predicting compound behavior in biological systems and influences solubility and formulation strategies [1].

Lipophilicity Drug design Physicochemical properties

Essentiality as a DAPT Precursor: Validated Synthetic Route Yields 62%

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is the direct and validated synthetic precursor to the gamma-secretase inhibitor DAPT. A published procedure details its synthesis from 2,5-dichloroacetophenone and thiourea, achieving a 62% yield [1]. This specific 2,5-substitution is essential for the subsequent acylation to produce active DAPT; other regioisomers would not yield the correct final inhibitor structure [2].

Synthetic chemistry Gamma-secretase inhibition Medicinal chemistry

C2 Primary Amine vs. N-Aryl Linkage: A Structural Distinction from N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine

A key differentiator is the location of the primary amine. In the target compound, the amine is on the thiazole ring (C2), making it a heterocyclic amine. In contrast, a closely related analog, N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine (CAS 859473-13-5), has the amine as a bridge between the phenyl and thiazole rings. This structural variance alters the chemical reactivity: the target compound's aromatic amine has different acylation profiles and electronic properties compared to the aniline-like nitrogen of the analog .

Organic synthesis Chemical stability Building block

Targeted Application Scenarios for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1) Based on Differential Evidence


Synthesis of DAPT and Related Gamma-Secretase Inhibitor Libraries

This compound is the documented and validated precursor for the synthesis of DAPT and its analogs, a class of gamma-secretase inhibitors. The 2,5-dichloro substitution pattern on the phenyl ring is a structural requirement for this activity. Researchers focused on Alzheimer's disease or Notch-signaling pathway inhibition should procure this specific building block to replicate published synthetic routes and ensure correct molecular topology [1][2].

Medicinal Chemistry Campaigns Requiring a High-LogP 2-Aminothiazole Scaffold

For drug discovery projects where a higher initial lipophilicity (LogP ~4.3) is desirable to explore permeability or target engagement, this compound offers a distinct advantage over less lipophilic regioisomers like the 2,4-dichloro analog (LogP ~3.5). This property makes it a preferred starting point for fragment-based screening or scaffold-oriented synthesis focused on hydrophobic binding pockets [1].

Synthesis of 2-Amido-4-arylthiazole Compound Libraries

The C2-primary amine on the thiazole ring is a versatile synthetic handle for generating diverse libraries of amides, sulfonamides, or ureas. This differentiates it from N-aryl-linked isomers and allows for the exploration of structure-activity relationships (SAR) around the thiazole-2-amino pharmacophore using robust and well-established coupling chemistry. The commercial availability of the compound in high purity (≥97%) supports high-throughput parallel synthesis efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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